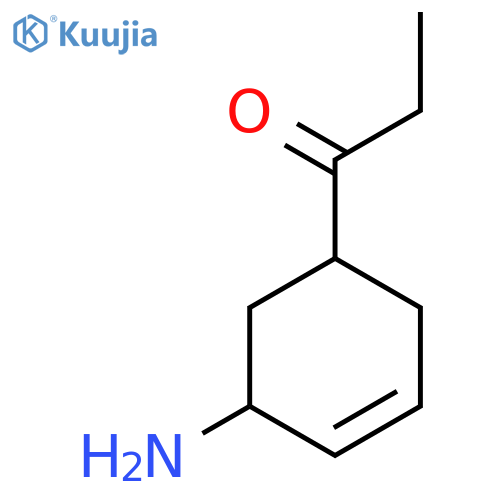Cas no 2137830-04-5 (1-(5-Aminocyclohex-3-en-1-yl)propan-1-one)

2137830-04-5 structure
商品名:1-(5-Aminocyclohex-3-en-1-yl)propan-1-one
1-(5-Aminocyclohex-3-en-1-yl)propan-1-one 化学的及び物理的性質
名前と識別子
-
- EN300-799363
- 1-(5-aminocyclohex-3-en-1-yl)propan-1-one
- 2137830-04-5
- 1-(5-Aminocyclohex-3-en-1-yl)propan-1-one
-
- インチ: 1S/C9H15NO/c1-2-9(11)7-4-3-5-8(10)6-7/h3,5,7-8H,2,4,6,10H2,1H3
- InChIKey: LXFXKZGBEMGARU-UHFFFAOYSA-N
- ほほえんだ: O=C(CC)C1CC=CC(C1)N
計算された属性
- せいみつぶんしりょう: 153.115364102g/mol
- どういたいしつりょう: 153.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 43.1Ų
1-(5-Aminocyclohex-3-en-1-yl)propan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-799363-1.0g |
1-(5-aminocyclohex-3-en-1-yl)propan-1-one |
2137830-04-5 | 95% | 1.0g |
$986.0 | 2024-05-21 | |
| Enamine | EN300-799363-0.1g |
1-(5-aminocyclohex-3-en-1-yl)propan-1-one |
2137830-04-5 | 95% | 0.1g |
$867.0 | 2024-05-21 | |
| Enamine | EN300-799363-0.25g |
1-(5-aminocyclohex-3-en-1-yl)propan-1-one |
2137830-04-5 | 95% | 0.25g |
$906.0 | 2024-05-21 | |
| Enamine | EN300-799363-5.0g |
1-(5-aminocyclohex-3-en-1-yl)propan-1-one |
2137830-04-5 | 95% | 5.0g |
$2858.0 | 2024-05-21 | |
| Enamine | EN300-799363-10.0g |
1-(5-aminocyclohex-3-en-1-yl)propan-1-one |
2137830-04-5 | 95% | 10.0g |
$4236.0 | 2024-05-21 | |
| Enamine | EN300-799363-0.05g |
1-(5-aminocyclohex-3-en-1-yl)propan-1-one |
2137830-04-5 | 95% | 0.05g |
$827.0 | 2024-05-21 | |
| Enamine | EN300-799363-2.5g |
1-(5-aminocyclohex-3-en-1-yl)propan-1-one |
2137830-04-5 | 95% | 2.5g |
$1931.0 | 2024-05-21 | |
| Enamine | EN300-799363-0.5g |
1-(5-aminocyclohex-3-en-1-yl)propan-1-one |
2137830-04-5 | 95% | 0.5g |
$946.0 | 2024-05-21 |
1-(5-Aminocyclohex-3-en-1-yl)propan-1-one 関連文献
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
2137830-04-5 (1-(5-Aminocyclohex-3-en-1-yl)propan-1-one) 関連製品
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
